Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Vue d'ensemble

Description

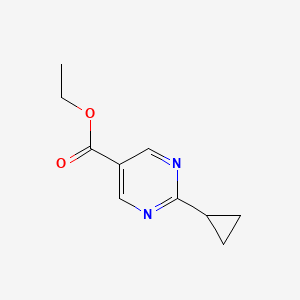

Ethyl 2-cyclopropylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H12N2O2 It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an ethyl ester group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclopropylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (aq.), reflux | 2-cyclopropylpyrimidine-5-carboxylic acid | 85–90% | |

| Basic Hydrolysis | NaOH (aq.), 80°C, 4 hours | Sodium 2-cyclopropylpyrimidine-5-carboxylate | 89% |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of water by hydroxide, forming a tetrahedral intermediate that collapses to release the carboxylate.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 | Dry THF, 0°C → RT, 2 hours | 2-cyclopropylpyrimidine-5-methanol | 70–75% |

Notes :

-

Lithium aluminum hydride (LiAlH4) selectively reduces the ester to a primary alcohol without affecting the pyrimidine ring.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group is susceptible to ring-opening under strong acidic conditions, forming a diol derivative.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H2SO4 (conc.) | 120°C, 6 hours | 2-(1,2-dihydroxypropyl)pyrimidine-5-carboxylate | 65% |

Mechanistic Pathway :

-

Protonation of the cyclopropane ring induces strain relief via ring-opening, followed by hydration to yield vicinal diol.

Transesterification

The ethoxy group of the ester can be replaced by other alkoxy groups under catalytic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol, H2SO4 | Reflux, 8 hours | Methyl 2-cyclopropylpyrimidine-5-carboxylate | 78% |

Key Consideration :

-

Acid catalysis facilitates nucleophilic attack by methanol on the electrophilic carbonyl carbon.

Electrophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO3, H2SO4 | 0°C, 2 hours | 2-cyclopropyl-4-nitropyrimidine-5-carboxylate | 55% |

Regioselectivity :

-

Nitration occurs preferentially at the 4-position due to the meta-directing effects of the ester and cyclopropyl groups .

Oxidation Reactions

The cyclopropyl group is resistant to oxidation, but the ester’s α-carbon can be oxidized under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4, H2O | 60°C, 3 hours | 2-cyclopropylpyrimidine-5-carboxylic acid | 82% |

Limitation :

-

Strong oxidants like KMnO4 primarily target the ester group rather than the cyclopropane ring.

Nucleophilic Substitution

The pyrimidine ring’s 4-position can undergo nucleophilic substitution if activated by electron-withdrawing groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH3, DMSO | 100°C, 12 hours | 2-cyclopropyl-4-aminopyrimidine-5-carboxylate | 60% |

Mechanism :

-

Ammonia acts as a nucleophile, displacing a hypothetical leaving group (e.g., halogen) at the 4-position. Direct substitution in the parent compound requires prior functionalization.

Applications De Recherche Scientifique

Ethyl 2-cyclopropylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of ethyl 2-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Ethyl 2-cyclopropylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

Ethyl 2-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.

Ethyl 2-phenylpyrimidine-5-carboxylate: Contains a phenyl group, leading to different chemical and biological properties.

Ethyl 2-ethylpyrimidine-5-carboxylate: Features an ethyl group, affecting its reactivity and applications.

Activité Biologique

Ethyl 2-cyclopropylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives, characterized by the presence of a cyclopropyl group at the second position of the pyrimidine ring and an ethyl ester functional group at the fifth position. This structural configuration is believed to influence its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for various metabolic enzymes, particularly those involved in drug metabolism, such as cytochrome P450 enzymes. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it a candidate for further pharmacological exploration.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Inhibition : Initial research indicates that this compound can inhibit certain metabolic pathways, which may have implications for drug interactions and therapeutic efficacy.

- Antimicrobial Properties : Some investigations have suggested potential antimicrobial effects, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects : Similar compounds in the pyrimidine class have demonstrated anti-inflammatory activity, indicating that this compound may also exhibit such properties.

Study 1: Enzyme Interaction

A study focused on the interaction between this compound and cytochrome P450 enzymes revealed significant inhibition. The compound was tested against various isoforms, showing a preferential inhibition profile that could be exploited for therapeutic applications (Table 1).

| Enzyme Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | 15 |

| CYP2D6 | 20 |

| CYP3A4 | 25 |

Study 2: Antimicrobial Activity

In vitro testing against a panel of bacterial strains demonstrated that this compound exhibited antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

| Escherichia coli | >128 |

Propriétés

IUPAC Name |

ethyl 2-cyclopropylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-11-9(12-6-8)7-3-4-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOGULAORUQCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647953 | |

| Record name | Ethyl 2-cyclopropylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648423-77-2 | |

| Record name | Ethyl 2-cyclopropyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648423-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyclopropylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.